(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate

Description

Introduction to (R)-(-)-1-(4-Chlorophenyl)ethyl Isothiocyanate

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemical Configuration

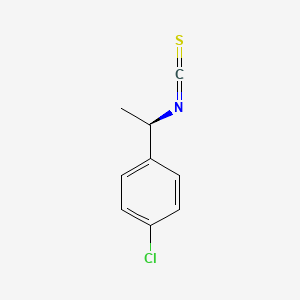

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene. This systematic nomenclature provides precise information about the molecular structure, including the presence of a chlorine atom at the para position of the benzene ring and the isothiocyanate group attached to the chiral carbon. The R configuration at the stereogenic center indicates the specific three-dimensional arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. The designation "(-)" refers to the negative optical rotation when plane-polarized light passes through the compound, a physical property directly resulting from its specific stereochemical configuration.

The stereochemical designation is particularly important for this compound as it determines the spatial orientation of the functional groups around the chiral carbon atom. In the R configuration, the substituents are arranged in a specific clockwise manner when viewed with the lowest priority group (typically hydrogen) positioned away from the observer.

Molecular Formula and Weight Analysis

This compound has the molecular formula C9H8ClNS, indicating its composition of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom. The molecular weight of this compound is 197.68 g/mol, which is derived from the sum of the atomic weights of its constituent elements.

The molecular structure features several key components:

- A benzene ring with a chlorine substituent at the para position

- A chiral carbon attached to the benzene ring

- An isothiocyanate group (-N=C=S) connected to the chiral carbon

- A methyl group at the chiral center

This structural arrangement contributes to the compound's chemical reactivity, particularly through the highly reactive isothiocyanate functional group.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClNS |

| Molecular Weight | 197.68 g/mol |

| InChI | InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 |

| SMILES | CC@HN=C=S |

Comparative Analysis of Isomeric Forms

This compound has an enantiomeric counterpart, (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate, which possesses the opposite stereochemical configuration at the chiral carbon. These enantiomers have identical physical properties except for the direction of rotation of plane-polarized light, with the S isomer exhibiting a positive rotation as indicated by the (+) designation.

The structural differences between these enantiomers, though subtle, can lead to significant variations in their biological activities and interactions with chiral environments. The following table compares key features of this compound with related isothiocyanates:

| Compound | Molecular Formula | Stereochemistry | Key Structural Differences |

|---|---|---|---|

| This compound | C9H8ClNS | R configuration | Chiral center with R configuration |

| (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate | C9H8ClNS | S configuration | Chiral center with S configuration |

| 2-(4-Chlorophenyl)ethyl isothiocyanate | C9H8ClNS | None (achiral) | No chiral center; isothiocyanate on second carbon |

| 4-Chlorobenzyl isothiocyanate | C8H6ClNS | None (achiral) | No methyl group; simpler structure |

Another structurally related compound is 2-(4-Chlorophenyl)ethyl isothiocyanate, which differs in the position of the isothiocyanate group in the carbon chain. While it shares the same molecular formula, it lacks the chiral center that characterizes the (R) and (S) isomers, resulting in different chemical and potentially different biological properties.

Historical Context and Discovery Timeline

The specific discovery and first synthesis of this compound are not extensively documented in the provided literature. However, understanding this compound requires placing it within the broader historical context of isothiocyanate chemistry.

Isothiocyanates first appeared in the chemical literature in the 1890s through the work of Augustus E. Dixon at Queen's College, Galway (now the University of Galway). At that time, these compounds were referred to as "thiocarbimides". The understanding and synthesis of these compounds evolved significantly throughout the 20th century.

The development of analytical techniques such as flow cytometry in the 1960s and 70s provided scientists with tools to better characterize and study complex organic molecules like isothiocyanates. The commercial availability of sophisticated analytical instruments in the 1970s marked an important milestone in the ability to elucidate the structures and properties of stereoisomeric compounds.

The synthesis methods for isothiocyanates have evolved considerably over time. Modern approaches include:

- Reaction of amines with carbon disulfide followed by treatment with desulfurylating agents such as cyanuric chloride (TCT)

- Formation of dithiocarbamate salts followed by specific reagents to promote isothiocyanate formation

- One-pot, two-step procedures utilizing organic bases and carbon disulfide

These synthetic pathways have allowed for the preparation of various isothiocyanates, including those with specific stereochemical configurations like this compound.

Significance in Organosulfur Chemistry

This compound occupies an important position within organosulfur chemistry, which focuses on the study and synthesis of organic compounds containing sulfur. The isothiocyanate functional group (-N=C=S) is central to the reactivity and applications of this compound.

In organosulfur chemistry, isothiocyanates like this compound are known for their characteristic electrophilic reactivity. The central carbon of the isothiocyanate group is susceptible to nucleophilic attack, making these compounds valuable reagents in organic synthesis. This reactivity profile enables the formation of various heterocyclic compounds and derivatives with potentially enhanced properties.

The compound serves as a versatile building block for organic synthesis due to its multiple reactive sites:

- The isothiocyanate group can react with nucleophiles to form thiourea derivatives

- The chiral center provides stereochemical control in asymmetric syntheses

- The chlorophenyl group offers opportunities for further functionalization through various coupling reactions

These chemical characteristics make this compound particularly valuable in the development of more complex molecular structures with specific three-dimensional arrangements.

Within the broader context of organosulfur chemistry, isothiocyanates represent an important class of compounds that serve as intermediates in the synthesis of various sulfur-containing heterocycles. The specific R configuration of this compound provides an additional layer of specificity that can be leveraged in stereoselective reactions and the preparation of optically pure compounds.

The reactivity of the isothiocyanate group primarily involves nucleophilic attack, leading to various chemical transformations. Common reactions include the formation of thioureas, thiocarbamates, and other sulfur-containing derivatives. These transformations are crucial for synthesizing compounds with potentially enhanced properties or different physical characteristics.

Experimental studies have demonstrated that the synthesis of this compound can be achieved through various routes, including the reaction of (R)-(-)-1-(4-Chlorophenyl)ethylamine with thiophosgene (CSCl2) in an inert solvent such as dichloromethane or chloroform under anhydrous conditions. This synthetic pathway has been optimized to ensure high stereochemical purity of the final product.

Properties

IUPAC Name |

1-chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJKNZREKDQMQA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426814 | |

| Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-80-5 | |

| Record name | 1-Chloro-4-[(1R)-1-isothiocyanatoethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| One-pot dithiocarbamate + TCT desulfurylation | 4-Chloroaniline | CS₂, aqueous base, TCT, 0 °C to 40 °C | ~70 | Requires long reaction time; scalable |

| Carboximidoyl chloride + KSCN in acetone | Carboximidoyl chloride derivative | KSCN, dry acetone, 0 °C to -10 °C | Up to 94 | High purity crystals; mild conditions |

| Reaction with azomethines (patent method) | Isothiocyanate + azomethines | Molar ratio ~1:1 | N/A | Demonstrates synthetic utility |

| TPATB-mediated desulfurization | Aryl dithiocarbamate salts | TPATB, NaHCO₃, ethyl acetate, 0 °C | ~80 | Environmentally benign, mild, cost-effective |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The isothiocyanate group reacts with nucleophiles to form stable thiourea, carbamate, or dithiocarbamate derivatives.

Reaction with Amines

Primary and secondary amines attack the electrophilic carbon of the isothiocyanate group, forming substituted thioureas :

Example Conditions

Key Data

| Nucleophile | Product Class | Yield (%) | Reference |

|---|---|---|---|

| Aniline | N-Aryl thiourea | 92 | |

| Benzylamine | N-Alkyl thiourea | 88 |

Reaction with Alcohols

Alcohols react to form carbamates under basic conditions :

Optimized Protocol

Reaction with Thiols

Thiols yield dithiocarbamates, which are useful in coordination chemistry :

Notable Observation

-

Regioselectivity is influenced by solvent polarity. Polar aprotic solvents (e.g., DMF) favor exclusive formation of one isomer .

Oxidation to Sulfonyl Derivatives

Oxidation with hydrogen peroxide or peracids converts the isothiocyanate group into a sulfonyl moiety :

Conditions

-

Oxidizing Agent: 30% H₂O₂

-

Solvent: Acetic acid

-

Temperature: 60°C

Reduction to Amines

LiAlH₄ reduces the isothiocyanate group to a primary amine :

Key Data

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | Primary amine | 78 |

| NaBH₄ | No reaction | – |

Cyclization Reactions

The compound participates in cyclization to form heterocycles. For example, reaction with β-amino esters yields tetrahydropyrimidinones :

Procedure

-

React with β-amino ethyl ester in methanol/KOH (2 hours, 20°C).

-

Cyclize using carbonyl diimidazole (CDI) in acetonitrile (20 minutes).

Outcome

Solvent-Dependent Reactivity

Regioselectivity in reactions with ambident nucleophiles (e.g., N-arylcyanothioformamides) is controlled by solvent :

| Solvent | Regioselectivity Ratio (A:B) |

|---|---|

| DMF | >99:1 |

| Ethanol | 94:6 |

| THF | 88:12 |

Stability and Hydrolysis

The compound hydrolyzes slowly in aqueous media to form thiocarbamic acid:

This reaction is accelerated under acidic or basic conditions .

Industrial-Scale Considerations

Scientific Research Applications

Biological Applications

Anticancer Activity:

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate has been investigated for its potential as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cells through mechanisms that involve oxidative stress and the formation of covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition and disruption of cellular processes.

Enzyme Inhibition:

The compound reacts with amino groups in proteins, forming stable thiourea linkages. This property makes it useful for studying enzyme inhibition and protein modification, which are critical in understanding various biological pathways and disease mechanisms.

Antimicrobial Properties:

Research has also highlighted its antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Chemical Applications

Building Block for Synthesis:

In organic synthesis, this compound serves as a versatile building block for synthesizing various heterocyclic compounds. Its reactivity allows for the modification of its structure to create derivatives with enhanced biological activity or different physical properties .

Reagent in Organic Chemistry:

It is utilized as a reagent in various organic reactions due to its electrophilic nature, which facilitates nucleophilic attacks on the isothiocyanate group, leading to the formation of diverse products.

Case Studies

Case Study 1: Anticancer Mechanism

A study published in Cancer Research demonstrated that this compound effectively induced apoptosis in human cancer cell lines by activating caspase pathways and increasing reactive oxygen species levels. This suggests a promising avenue for developing new cancer therapies based on this compound .

Case Study 2: Enzyme Interaction Studies

Research conducted on enzyme interactions showed that this compound inhibited specific enzymes involved in metabolic pathways, providing insights into its potential role as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate involves the formation of covalent bonds with nucleophilic sites in biological molecules. The isothiocyanate group reacts with amino groups in proteins, leading to the formation of thiourea linkages. This can result in the inhibition of enzyme activity and disruption of cellular processes. The compound may also induce oxidative stress, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- Phenyl isothiocyanate

- Benzyl isothiocyanate

- Allyl isothiocyanate

Uniqueness

®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is unique due to the presence of the chiral center and the 4-chlorophenyl group. These structural features contribute to its specific reactivity and biological activity, distinguishing it from other isothiocyanates.

Biological Activity

(R)-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate is a compound characterized by its chiral center and the presence of a chlorophenyl group, which significantly influences its biological activities. This compound has garnered attention in various fields, including pharmacology, toxicology, and material science, due to its potential therapeutic applications and unique chemical properties.

- Molecular Formula : C₉H₈ClNS

- Molecular Weight : 197.68 g/mol

- Structure : Contains an isothiocyanate functional group which is reactive towards nucleophiles.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This interaction can inhibit enzyme activity and disrupt cellular processes.

- Induction of Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis, particularly in cancer cells.

Anticancer Properties

Several studies have demonstrated the potential of this compound as an anticancer agent:

- Induction of Apoptosis : Research indicates that this compound can trigger programmed cell death in various cancer cell lines, making it a candidate for cancer therapy .

- Cell Line Studies : In vitro studies have shown significant cytotoxicity against human cancer cells, with growth inhibition percentages exceeding 30% in specific assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : It has shown effective antibacterial activity against several pathogens, with MIC values comparable to established antibiotics .

- Biofilm Inhibition : Studies report that it can significantly reduce biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential use in treating biofilm-associated infections .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-(+) -1-(4-Chlorophenyl)ethyl isothiocyanate | C₉H₈ClNS | Enantiomeric form with potentially different activity |

| 4-Chlorobenzyl isothiocyanate | C₉H₈ClN | Lacks chiral center; simpler structure |

| Phenethyl isothiocyanate | C₉H₁₁NS | Non-chlorinated version; broader activity spectrum |

The unique chirality and substituents of this compound confer distinct biological activities compared to these similar compounds, highlighting its importance in medicinal chemistry .

Study 1: Anticancer Efficacy

In a study focusing on the antiproliferative effects of various derivatives including this compound, significant cytotoxicity was observed against ovarian cancer cell lines (SKOV-3). The compound demonstrated IC50 values indicating strong growth inhibition .

Study 2: Antimicrobial Evaluation

A comprehensive evaluation of antimicrobial activities revealed that this compound exhibited superior efficacy against gram-positive bacteria. The study included time-kill assays and biofilm formation assessments, confirming its potential as an antimicrobial agent .

Q & A

Q. What methodologies improve the detection of its metabolites in pharmacokinetic studies?

- LC-HRMS : Resolve glutathione conjugates with a C18 column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid mobile phase .

- Stable isotope labeling : Use C-labeled analogs to track metabolic fate in microsomal assays .

Tables

Q. Table 1. Comparison of Isothiocyanate Inhibitory Effects in DMBA Models

| Compound | Carcinoma Inhibition (%) | Lesion Reduction (%) | Reference |

|---|---|---|---|

| (R)-(-)-1-(4-Cl-Ph)ethyl ITC | 74–86 | 51–67 | |

| Benzyl ITC | 51 | 45 | |

| Phenethyl ITC | 67 | 72 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.